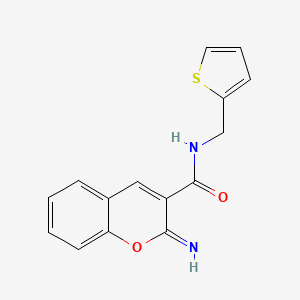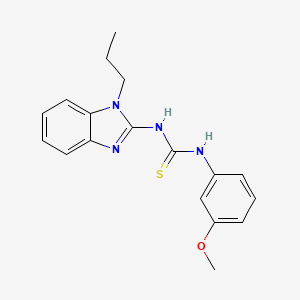![molecular formula C18H20ClN3O3S2 B4279175 N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4279175.png)
N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide
説明
N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide, also known as ML277, is a synthetic small molecule that has been extensively studied in recent years due to its potential therapeutic applications.
作用機序
N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide activates KCNQ channels by binding to a specific site on the channel protein. The binding of N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide induces a conformational change in the channel protein, resulting in the opening of the channel pore and the influx of potassium ions. This leads to hyperpolarization of the cell membrane and the suppression of neuronal excitability or the prolongation of cardiac action potential.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has been shown to selectively activate KCNQ channels without affecting other ion channels or receptors. N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has been shown to prolong the action potential duration in cardiac myocytes and suppress the firing of action potentials in neuronal cells. N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has also been shown to reduce neuropathic pain in animal models.
実験室実験の利点と制限
N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has several advantages for lab experiments. It is a selective activator of KCNQ channels, which allows for the specific modulation of neuronal excitability or cardiac action potential. N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has also been shown to be stable and soluble in aqueous solution, which facilitates its use in experimental protocols. However, N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has some limitations for lab experiments. It has a short half-life in vivo, which limits its potential therapeutic applications. N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide also has limited solubility in organic solvents, which may limit its use in certain experimental protocols.
将来の方向性
There are several future directions for the study of N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide. One direction is to further investigate the therapeutic potential of N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide in animal models of cardiac arrhythmias, epilepsy, and neuropathic pain. Another direction is to develop more potent and selective activators of KCNQ channels based on the structure of N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide. Finally, the development of more stable and bioavailable analogs of N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide may lead to the development of novel therapeutics for the treatment of ion channel disorders.
科学的研究の応用
N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the field of ion channel research. N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide is a selective activator of the KCNQ1 potassium channel, which is involved in the regulation of cardiac action potential. N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has also been shown to activate other KCNQ channels, such as KCNQ2, KCNQ3, and KCNQ5, which are involved in the regulation of neuronal excitability. N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has potential applications in the treatment of cardiac arrhythmias, epilepsy, and neuropathic pain.
特性
IUPAC Name |
N-(2-chlorophenyl)-4-(4-methoxyphenyl)sulfonylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S2/c1-25-14-6-8-15(9-7-14)27(23,24)22-12-10-21(11-13-22)18(26)20-17-5-3-2-4-16(17)19/h2-9H,10-13H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUETZJKVTIXKCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4279101.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4279110.png)
![3-({[3-(ethoxycarbonyl)-5-phenyl-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4279111.png)
![3-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)benzoic acid](/img/structure/B4279113.png)
![propyl 4-(2,4-dichlorophenyl)-5-methyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4279118.png)

![6-tert-butyl-2-{[(phenylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4279129.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4279133.png)
![methyl 4-(4-ethylphenyl)-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4279137.png)


![N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4279150.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine](/img/structure/B4279153.png)
![methyl [4-(4-butylphenyl)-3-cyano-2-thienyl]carbamate](/img/structure/B4279160.png)